molecular formula C26H34F5NO4 B1255254 Pefcalcitol CAS No. 381212-03-9

Pefcalcitol

Cat. No. B1255254
M. Wt: 519.5 g/mol
InChI Key: SVCSMAZYWOQCBW-NVJMFHFGSA-N
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Description

Pefcalcitol, also known as M518101, is an analog of vitamin D3 (VD3). It is an antipsoriatic drug candidate designed to achieve much higher pharmacological effects, such as keratinocyte differentiation . This drug is a phosphodiesterase inhibitor and is being developed as a topical ointment formulation .


Molecular Structure Analysis

Pefcalcitol has a molecular formula of C26H34F5NO4 and a molecular weight of 519.55 . It belongs to the class of organic compounds known as vitamin D and derivatives, which are compounds containing a secosteroid backbone, usually secoergostane or secocholestane .


Physical And Chemical Properties Analysis

Pefcalcitol has a molecular formula of C26H34F5NO4 and a molecular weight of 519.55 . It is a small molecule .

Scientific Research Applications

Genotoxicity Assessment in Rat Skin

Pefcalcitol, an analog of vitamin D3, has been evaluated for genotoxicity using a rat skin micronucleus test. It was initially shown to be positive when stained with Giemsa, but further assessment using acridine orange, specific to nucleic acids, revealed no increase in micronucleated cells. Histopathological evaluation suggested that the Giemsa-stained granules were keratohyalin granules in keratinocytes, which proliferated after treatment with pefcalcitol. This study concluded that pefcalcitol was negative in the rat skin micronucleus test, demonstrating that Giemsa staining can give misleading positive results in skin tests due to staining keratohyalin granules (Takeiri et al., 2017).

Safety And Hazards

Pefcalcitol is currently under investigation for the basic science of Psoriasis . Preclinical studies have shown that Pefcalcitol is an effective therapy for plaque psoriasis with fewer side effects than vitamin D3 when used in topical application .

Future Directions

Pefcalcitol is currently in phase III clinical trials for plaque psoriasis . The aim is to estimate the efficacy and safety profile of treatment with Pefcalcitol ointment in a larger population of patients . It is hoped that Pefcalcitol will provide a new and effective treatment option for patients with plaque psoriasis .

properties

IUPAC Name

2-[(1S)-1-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F5NO4/c1-15-18(11-19(33)12-22(15)34)7-6-17-5-4-10-24(3)20(8-9-21(17)24)16(2)36-13-23(35)32-14-25(27,28)26(29,30)31/h6-8,16,19,21-22,33-34H,1,4-5,9-14H2,2-3H3,(H,32,35)/b17-6+,18-7-/t16-,19+,21-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCSMAZYWOQCBW-NVJMFHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098518
Record name 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefcalcitol

CAS RN

381212-03-9
Record name 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381212-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pefcalcitol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381212039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefcalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11786
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEFCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT5224XSHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Takeiri, K Tanaka, A Harada, K Matsuzaki… - Genes and …, 2017 - Springer
… pefcalcitol in bone marrow, because the systemic exposure would result in a lethal calcium effect. Thus, pefcalcitol … In the present study, we examined the clastogenicity of pefcalcitol by …
Number of citations: 5 link.springer.com
RJ Chandy, SG Bridgeman, BM Godinich… - Expert Opinion on …, 2023 - Taylor & Francis
… Pefcalcitol is an emerging synthetic topical therapy for moderate-to-severe plaque psoriasis in adults [22]. When absorbed in the skin, pefcalcitol … Pefcalcitol reduces the activity of cAMP, …
Number of citations: 1 www.tandfonline.com
B Jeffries, Z Wang, J Graton, SD Holland… - Journal of Medicinal …, 2018 - ACS Publications
Fluorination is commonly employed to optimize bioactivity and pharmaco-kinetic properties of drug candidates. Aliphatic fluorination often reduces the lipophilicity (log P), but …
Number of citations: 74 pubs.acs.org
S Rizvi, K Chaudhari, BA Syed - Nature Reviews. Drug Discovery, 2015 - nature.com
… Following in the footsteps of the PDE4 inhibitor apremilast, the topical vitamin D derivative and PDE4 inhibitor pefcalcitol (Maruho) is currently in Phase III development in the United …
Number of citations: 45 www.nature.com
CE Psomadakis, G Han - The Journal of Clinical and Aesthetic …, 2019 - ncbi.nlm.nih.gov
… Pefcalcitol, a topical PDE-4 inhibitor combined with a vitamin D derivative, is currently in Phase III clinical trials in the United States and Europe and Phase II trials in Japan. …
Number of citations: 34 www.ncbi.nlm.nih.gov
VK Rapalli, T Waghule, S Gorantla, SK Dubey… - Drug Discovery …, 2020 - Elsevier
… the topical application of pefcalcitol was effective in plaque psoriasis with minimal adverse effects. Clinical trials have been designed to estimate the efficacy of pefcalcitol ointment and …
Number of citations: 46 www.sciencedirect.com
H Li, J Zuo, W Tang - Frontiers in pharmacology, 2018 - frontiersin.org
… Following in the footsteps of the treatment with apremilast, pefcalcitol is currently in phase III clinical trials for plaque psoriasis, and HFP034 has been developed under preclinical stage …
Number of citations: 364 www.frontiersin.org
A Cline, KH Felix, E Oussedik, LA Cardwell… - … Psoriasis: Diagnosis and …, 2018 - Springer
… M518101 is an ointment containing pefcalcitol, a novel vitamin D 3 analog and a phosphodiesterase-4 (PDE-4) inhibitor. It is being evaluated as a topical treatment for plaque …
Number of citations: 3 link.springer.com
GT Notte - Annual Reports in Medicinal Chemistry, 2014 - Elsevier
This year's chapter of New Chemical Entities Entering Phase III Trials provides an overview of novel synthetic organic molecules entering Phase III clinical trials in the United States. …
Number of citations: 5 www.sciencedirect.com
D Grand, K Navrazhina, JW Frew… - Advances in Psoriasis: A …, 2021 - Springer
Over the last two decades, tremendous advances have been made in the treatment of psoriatic disease. Our understanding of the complex immunopathogenesis of this chronic …
Number of citations: 3 link.springer.com

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